

Application Note: Preparation and Optimization of FC-11 (FAK PROTAC Degradator)

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Compound of Interest

Compound Name: FC-11 (FAK degrader)

CAS No.: 2271035-37-9

Cat. No.: B607423

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Abstract & Introduction

FC-11 is a highly potent, heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the targeted degradation of Focal Adhesion Kinase (FAK).[1] Unlike traditional inhibitors that merely occupy the active site, FC-11 bridges FAK to the E3 ubiquitin ligase Cereblon (CRBN), triggering the ubiquitination and subsequent proteasomal degradation of the target protein.

This mechanism offers distinct advantages, including the removal of both the scaffolding and kinase functions of FAK, often achieving efficacy at picomolar concentrations (DC50 ~40–370 pM). However, the successful application of FC-11 requires precise handling. As a high-molecular-weight molecule (MW ~950 Da) containing a hydrolysis-sensitive glutarimide ring (part of the pomalidomide moiety), FC-11 demands rigorous adherence to solubility and storage protocols to prevent degradation and experimental variability.

This guide provides a standardized workflow for researchers to ensure maximum biological activity and reproducibility.

Physicochemical Properties & Handling[3][4]

Before preparing solutions, verify the specific batch properties on your Certificate of Analysis (CoA), as the degree of hydration can slightly alter the molecular weight.

Property	Specification	Notes
Chemical Name	FC-11	Conjugate of FAK inhibitor PF-562271 and Pomalidomide
Molecular Weight	949.92 g/mol	High MW affects dissolution time; vortexing is required.
Formula	C ₄₁ H ₄₂ F ₃ N ₁₃ O ₉ S	Contains fluorinated and sulfonamide moieties.[1]
Solubility	DMSO: ~100 mM (95 mg/mL)	Water: Insoluble.[2] Ethanol: Low solubility.
Appearance	Light yellow to yellow solid	Protect from light.[3]
Stability	Hydrolysis-sensitive	The glutarimide ring (CRBN ligand) is unstable in aqueous base.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM) for long-term storage.

Materials

- FC-11 Solid (Store at -20°C until use).
- Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.
 - Critical: Do not use "wet" DMSO or DMSO stored loosely capped, as it is hygroscopic. Water uptake promotes hydrolysis of the PROTAC linker and warheads.
- Vials: Amber glass or opaque polypropylene cryovials (to protect from light).

Step-by-Step Procedure

- Equilibration: Allow the FC-11 vial to warm to room temperature (RT) for 15–30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold

hygroscopic solid.

- Calculation: Calculate the volume of DMSO required for a 10 mM stock.
 - Example: For 1 mg of FC-11:
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
- Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at RT for 2–5 minutes.
 - QC Check: Inspect the solution against a light source. It must be perfectly clear yellow. Any turbidity indicates incomplete dissolution.
- Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 10–20 μ L) to avoid freeze-thaw cycles.
- Storage: Store aliquots at -80°C (preferred) or -20°C . Stable for 6 months at -80°C .

Protocol 2: Working Concentrations & Serial Dilution

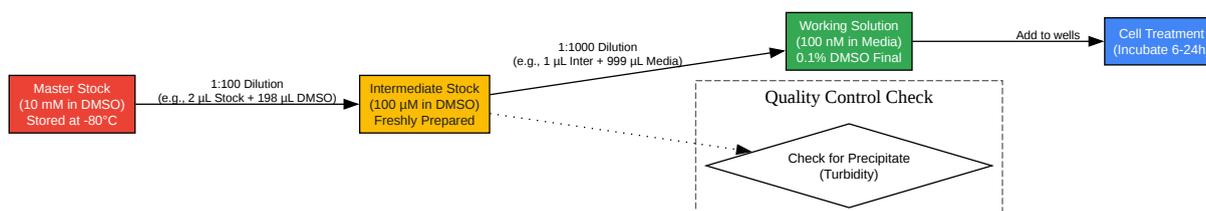
Objective: Dilute the stock into culture media for cell treatment while maintaining DMSO tolerance limits.

Scientific Context:

- Potency: FC-11 is active in the picomolar to low nanomolar range (DC50: 40–370 pM; DC90: ~1 nM).
- The "Hook Effect": In PROTACs, more is not always better. At high concentrations (>1–10 μ M), binary complexes (FC-11 bound to FAK only or CRBN only) outcompete the formation of the productive ternary complex, reducing degradation efficiency.
- Recommended Range: Dose response from 0.1 nM to 1 μ M.

Dilution Workflow (Graphviz Diagram)

The following diagram illustrates the "Intermediate Dilution Method," which prevents precipitation shock when adding high-concentration DMSO stocks directly to aqueous media.



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Figure 1: Step-wise dilution scheme to ensure solubility and accuracy. Direct addition of 10 mM stock to media is discouraged due to microprecipitation risks.

Procedure

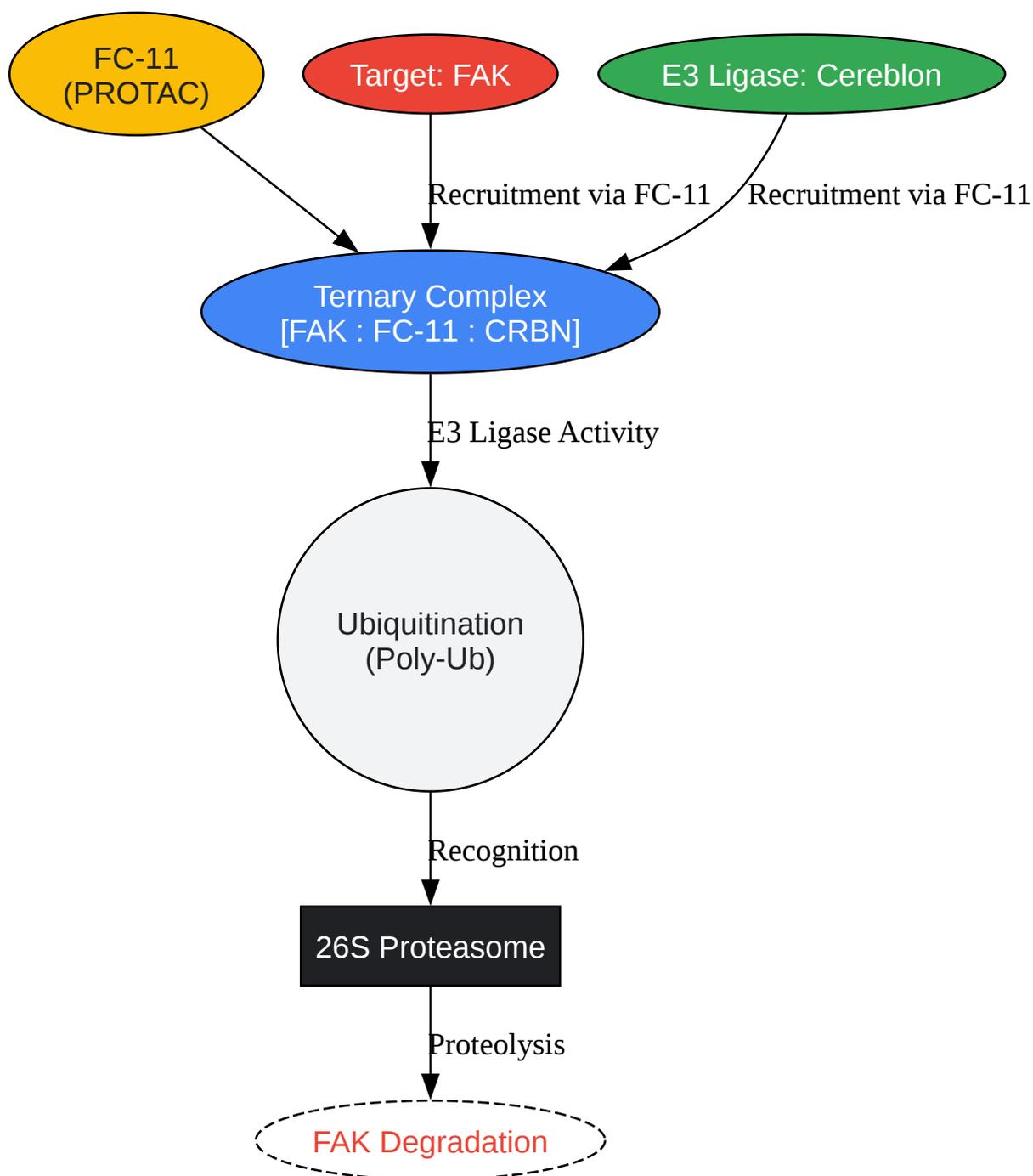
- Thaw: Thaw one aliquot of 10 mM Master Stock at RT. Vortex briefly.
- Intermediate Step (100x): Prepare a 100 µM intermediate solution by diluting the Master Stock 1:100 in DMSO (not water/media yet).
 - Why? Keeping the compound in DMSO ensures it stays soluble during the dilution steps.
- Final Dilution: Dilute the 100 µM intermediate 1:1000 into pre-warmed culture media to achieve 100 nM.
 - Result: Final DMSO concentration is 0.1%, which is generally non-toxic to cells.
- Controls:
 - Vehicle Control: 0.1% DMSO only.

- Negative Control: Pomalidomide alone (to rule out CRBN-only effects) or PF-562271 alone (to distinguish inhibition from degradation).

Experimental Design: Mechanism & Validating Degradation

To confirm FC-11 activity, you must demonstrate the formation of the Ternary Complex leading to ubiquitination.

Mechanism of Action (Graphviz Diagram)



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Figure 2: The catalytic cycle of FC-11. Note that FC-11 is not consumed in the reaction and can recycle to degrade more FAK molecules.

Validation Assays

- Western Blot (Gold Standard):
 - Treat cells (e.g., PA1, TM3, or MDA-MB-436) for 4–24 hours.
 - Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.
 - Blot for Total FAK and p-FAK (Tyr397).
 - Expected Result: Significant reduction (>90%) of FAK protein levels compared to DMSO control.[3]
- Rescue Experiment:
 - Pre-treat cells with MLN4924 (Neddylation inhibitor) or Bortezomib (Proteasome inhibitor) 1 hour before adding FC-11.
 - Expected Result: Degradation should be blocked, confirming the mechanism is proteasome-dependent.

Troubleshooting & FAQ

Issue	Probable Cause	Solution
Precipitation in Media	Adding 10 mM stock directly to aqueous media.	Use the "Intermediate Dilution" method (Step 4). Ensure media is pre-warmed to 37°C.
No Degradation Observed	1. Incubation time too short. 2. Cell line lacks CRBN expression. 3. Concentration too high (Hook Effect).	1. Extend to 16–24h. 2. Verify CRBN levels via Western blot. 3. Test a lower concentration (e.g., 10 nM vs 1 μM).
Loss of Potency	Hydrolysis of stock solution.	Always use anhydrous DMSO. Discard aliquots after 1 month at -20°C or if color changes.

References

- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. *Nature Chemical Biology*.
- Cromm, P. M., & Crews, C. M. (2017). The to-date best practice for PROTAC design and optimization. *Cell Chemical Biology*. (Reference for Hook Effect and linker stability).

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